molecular formula C9H16N4OS B139476 6-tert-Butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one CAS No. 56742-45-1

6-tert-Butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B139476
CAS RN: 56742-45-1
M. Wt: 228.32 g/mol
InChI Key: JBFWXRSTOLHNFZ-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, commonly known as 6-TB-MAMT, is a synthetic molecule that has been used in a variety of scientific applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is composed of three rings of atoms. 6-TB-MAMT has been studied for its potential in a variety of scientific fields, including biochemistry, pharmacology, and material science.

Scientific Research Applications

Photokinetic Studies

Research has shown that the deamination reactions of compounds like 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one are influenced by factors such as oxygen and water. These findings provide insights into the behavior of such compounds under environmental conditions, with implications for their use in various applications (Parlar & Pletsch, 1988).

Antimicrobial Activity

Synthesized derivatives of 1,2,4-triazine, including those based on 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, have demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative strains, highlighting their potential use in medical and agricultural sectors (Malik & Patel, 2017).

Herbicide Mechanism

Studies have linked the molecular action of herbicides like metribuzin, structurally similar to 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, to the inhibition of the electron carrier system in photosynthetic processes. This finding is crucial for understanding how such compounds function as herbicides and their environmental impact (Muñoz, Martínez-Martínez, Ros‐Barceló, & Pedreño, 1990).

Larvicidal and Antimicrobial Effects

Novel derivatives of 1,2,4-triazin-5(4H)-one have shown promising larvicidal and antimicrobial activities. This indicates potential applications in controlling mosquito populations and managing bacterial infections (Kumara et al., 2015).

Environmental Interactions

Understanding the interactions of 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one with environmental factors such as soil pH is crucial. Studies have demonstrated that microbial degradation and mobility of related compounds are significantly influenced by soil pH levels (Ladlie, Meggitt, & Penner, 1976).

properties

IUPAC Name

6-tert-butyl-4-(methylamino)-3-methylsulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWXRSTOLHNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538663
Record name 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl Metribuzin

CAS RN

56742-45-1
Record name 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HC Guo, SZ Liu, XT Hou… - Chinese …, 2001 - CHINESE CHEMICAL SOCIETY
Number of citations: 5

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